molecular formula C6H5BrO2S B1279159 Benzenesulfonyl Bromide CAS No. 2297-65-6

Benzenesulfonyl Bromide

Cat. No.: B1279159
CAS No.: 2297-65-6
M. Wt: 221.07 g/mol
InChI Key: CGWWQPZGKPHLBU-UHFFFAOYSA-N
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Description

Benzenesulfonyl bromide, also known as benzene sulfonyl bromide, is an aromatic sulfonyl halide used as a reagent in organic synthesis in the laboratory. It is a colorless, crystalline solid that is soluble in polar and non-polar solvents. This compound is a versatile reagent, used in a wide range of reactions and applications. It is a useful reagent for the synthesis of a variety of organic compounds and is used in the preparation of pharmaceuticals, dyes, and other products.

Scientific Research Applications

Bioactivity of Benzenesulfonyl Hydrazones

Benzenesulfonyl hydrazones, related to benzenesulfonyl bromide, demonstrate a broad spectrum of potential applications in medicinal chemistry. These compounds exhibit antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and can inhibit the activity of enzymes (Łukasz Popiołek, 2021).

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of complex heterocyclic compounds. For instance, 1-Benzenesulfonyl-5-aminoindole was used to efficiently produce N-alkyl-thioureidoindoles and alkyl N-(indol-5′-yl)dithiocarbamates, contributing to the field of organic chemistry (M. Chakrabarty et al., 2005).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides prepared from benzenesulfonyl chloride are key intermediates in chemical transformations. These compounds are crucial in producing diverse privileged scaffolds and have been used in various chemical rearrangements (Veronika Fülöpová & M. Soural, 2015).

Catalysis and Synthetic Chemistry

This compound plays a significant role in catalysis and synthetic chemistry. Its use in palladium-catalyzed coupling reactions and in the synthesis of bi(hetero)aryls highlights its versatility in creating complex molecular structures (Kedong Yuan et al., 2015). Additionally, it has been used in the direct arylation of heteroaromatics using halobenzenesulfonyl chlorides (Aymen Skhiri et al., 2015).

Environmental and Bioremediation Research

This compound and its derivatives have been used in environmental research, such as in the study of the biodegradation of brominated benzenes by Dehalococcoides mccartyi strain CBDB1, demonstrating its utility in understanding and potentially addressing environmental contaminants (Anke Wagner et al., 2012).

Safety and Hazards

Benzenesulfonyl Bromide should be assumed to be an irritant and harmful by skin absorption and ingestion . It is advised to avoid contact with skin, eyes, and clothing . The compound is moisture sensitive and will react with nucleophilic solvents, liberating HBr, and therefore should be stored under an inert atmosphere .

Mechanism of Action

Target of Action

Benzenesulfonyl bromide is a chemical compound that primarily targets Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

It’s known that this compound can react with amines in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines . This suggests that the compound may interact with its targets through a mechanism similar to nucleophilic substitution .

Biochemical Pathways

It’s known that this compound can be used in the synthesis of benzenesulfonic acid derivatives, which have been evaluated as competitive inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .

Pharmacokinetics

Factors such as the compound’s physical form, purity, and storage conditions can also influence its pharmacokinetic properties .

Result of Action

Given its potential role as a competitive inhibitor of hne, it’s plausible that the compound could influence processes related to inflammation and infection, as hne is secreted by neutrophils to destroy pathogens and regulate inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in its environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

Benzenesulfonyl bromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with amines, where this compound reacts to form sulfonamide derivatives. This reaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, this compound can interact with nucleophiles, leading to the formation of various substituted products .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins can alter their activity, stability, and interactions with other biomolecules, leading to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under dry conditions but can degrade in the presence of moisture. Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as prolonged enzyme inhibition or altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity, manifesting as cellular damage, inflammation, or organ dysfunction. Threshold effects are observed where a specific dosage level triggers a noticeable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production . Additionally, it can interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound may bind to serum albumin in the bloodstream, facilitating its transport to various tissues . Its distribution within cells can also be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, depending on its targeting signals and post-translational modifications. This localization can affect its activity and function, as the compound may interact with specific proteins and enzymes within these compartments . For example, this compound may target mitochondrial enzymes, influencing cellular respiration and energy production .

Properties

IUPAC Name

benzenesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWWQPZGKPHLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456632
Record name Benzenesulfonyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-65-6
Record name Benzenesulfonyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2297-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonyl bromide
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Synthesis routes and methods

Procedure details

Benzenesulfonyl bromide was synthesized with 1316.0 g of the mother liquid containing sodium benzenesulfinate by procedures similar to those of the fourth step and the fifth step of Example 1 except that bromine was used instead of chlorine in the fifth step. Thus, 36.0 g of benzenesulfonyl bromide was yielded. Gas chromatographic analysis revealed that the concentration of benzenesulfonyl bromide in the organic layer was 81.3% (weight; 29.27 g, 0.133 mole), and the yield was 94.4%.
Name
sodium benzenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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